molecular formula C17H22N2O3 B4311108 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE

Cat. No.: B4311108
M. Wt: 302.37 g/mol
InChI Key: YWJYGYMVCRYFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is a complex organic compound that features both an indole and an oxazolidinone moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxazolidinone ring can yield different amine derivatives.

Scientific Research Applications

4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The oxazolidinone ring can also play a role in the compound’s activity by stabilizing certain conformations or facilitating interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole moiety but lacks the oxazolidinone ring.

    Oxazolidinone derivatives: Compounds with similar oxazolidinone rings but different substituents on the indole moiety.

Uniqueness

The uniqueness of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE lies in its combination of the indole and oxazolidinone rings, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-19-15(20)22-16(2,3)17(19,4)21/h5-6,9-10,18,21H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJYGYMVCRYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3C(=O)OC(C3(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.